

(2-Fluorobenzyl)hydrazine Dihydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (2-Fluorobenzyl)hydrazine
dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluorobenzyl)hydrazine dihydrochloride is a fluorinated organic compound with potential applications in medicinal chemistry and organic synthesis. Its structural features, particularly the presence of a hydrazine moiety and a fluorinated benzene ring, make it an interesting building block for the development of novel therapeutic agents and a useful reagent in various chemical transformations. This technical guide provides a comprehensive overview of the molecular formula, weight, synthesis, potential biological activity, and safety considerations for **(2-Fluorobenzyl)hydrazine dihydrochloride**.

Chemical and Physical Properties

(2-Fluorobenzyl)hydrazine dihydrochloride is the dihydrochloride salt of (2-Fluorobenzyl)hydrazine. The salt form enhances its stability and solubility in aqueous solutions, which is advantageous for various laboratory applications.

Property	Value	Source
Molecular Formula	C ₇ H ₁₁ Cl ₂ FN ₂	[1] [2]
Molecular Weight	213.08 g/mol	[1] [2]
CAS Number	1349715-77-0	[1] [3] [4]
Appearance	Solid	[3]
Purity	≥98% (typical)	[1]
Storage Conditions	4°C, stored under nitrogen	[1]

Synthesis

The synthesis of **(2-Fluorobenzyl)hydrazine dihydrochloride** is typically achieved through a two-step process involving the formation of the free base followed by its conversion to the dihydrochloride salt.

Experimental Protocol: Synthesis of (2-Fluorobenzyl)hydrazine Dihydrochloride

Materials:

- 2-Fluorobenzyl chloride
- Hydrazine hydrate
- Methanol or Ethanol
- Sodium bicarbonate
- Concentrated hydrochloric acid

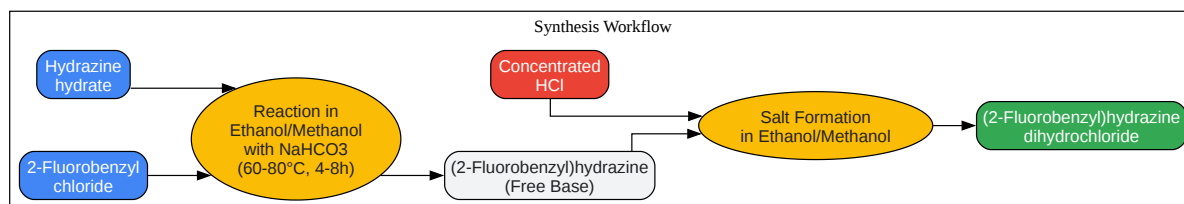
Step 1: Synthesis of (2-Fluorobenzyl)hydrazine (Free Base)

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluorobenzyl chloride (1.0 equivalent) in methanol or ethanol.

- Add sodium bicarbonate (2.0 equivalents) to the solution to act as a base.
- Slowly add hydrazine hydrate (1.2 equivalents) to the reaction mixture.
- Heat the mixture to reflux (approximately 60-80°C) and maintain for 4-8 hours.^[5]
- Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).
- Once the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude (2-Fluorobenzyl)hydrazine free base.

Step 2: Formation of the Dihydrochloride Salt

- Dissolve the crude (2-Fluorobenzyl)hydrazine in a minimal amount of a suitable solvent such as ethanol or methanol.
- Cool the solution in an ice bath.
- Slowly add concentrated hydrochloric acid (2.0 equivalents) dropwise to the stirred solution.
- A precipitate of **(2-Fluorobenzyl)hydrazine dihydrochloride** will form.
- Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
- Collect the solid product by vacuum filtration.
- Wash the solid with a small amount of cold solvent.
- Dry the product under vacuum to yield **(2-Fluorobenzyl)hydrazine dihydrochloride**.



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Caption: Synthesis workflow for **(2-Fluorobenzyl)hydrazine dihydrochloride**.

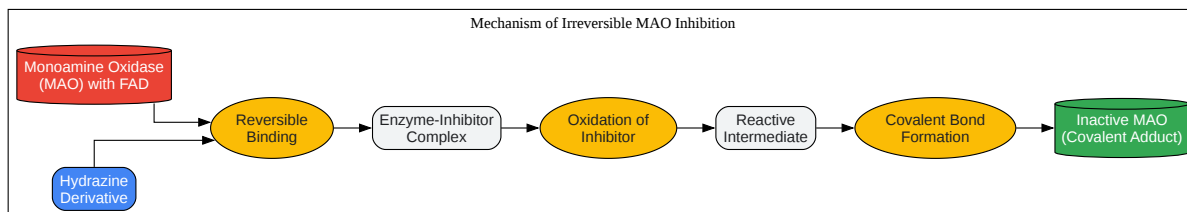
Potential Biological Activity and Applications

Hydrazine derivatives are a well-established class of compounds with a wide range of biological activities.[5] Many hydrazine-containing drugs are known to act as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[6]

Mechanism of Action: Monoamine Oxidase Inhibition

The primary mechanism by which many hydrazine derivatives exert their therapeutic effects, particularly in the context of depression, is through the irreversible inhibition of MAO.[6][7] This inhibition leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

The irreversible inhibition typically involves the formation of a covalent bond between the hydrazine derivative and the flavin cofactor (FAD) at the active site of the MAO enzyme.[7][8]



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Caption: Generalized pathway of irreversible MAO inhibition by hydrazine derivatives.

Due to its structural similarity to known hydrazine-based MAO inhibitors, **(2-Fluorobenzyl)hydrazine dihydrochloride** is a candidate for investigation in this area. Further research is required to determine its specific inhibitory activity and selectivity for MAO-A versus MAO-B isoforms.

Beyond its potential as a MAO inhibitor, this compound can also serve as a versatile scaffold in drug discovery for developing agents with antimicrobial or anticancer properties.[5]

Analytical Methods

The characterization and quantification of **(2-Fluorobenzyl)hydrazine dihydrochloride** and related compounds can be performed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for the separation and quantification of hydrazine derivatives.[9] Mass spectrometry can provide definitive identification and structural information based on the compound's fragmentation pattern.[5]

Safety and Handling

As with all hydrazine derivatives, **(2-Fluorobenzyl)hydrazine dihydrochloride** should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.^[10] Hydrazine compounds can be irritants to the skin, eyes, and respiratory system.^[5] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.^[10]^[11]^[12]

Conclusion

(2-Fluorobenzyl)hydrazine dihydrochloride is a chemical compound with significant potential for research and development in the fields of medicinal chemistry and organic synthesis. Its established molecular formula and weight, along with a general understanding of its synthesis and potential biological activities, provide a solid foundation for further investigation. The likely mechanism of action through monoamine oxidase inhibition warrants exploration for the development of new therapeutics. As with any chemical reagent, proper safety precautions are paramount during its handling and use.

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